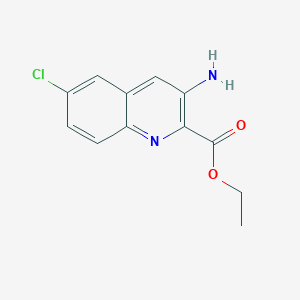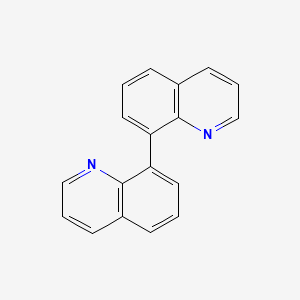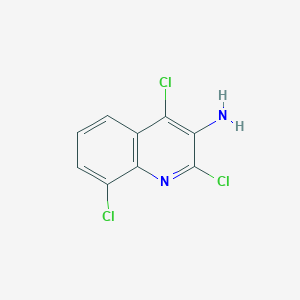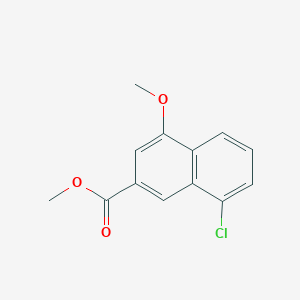
Ethyl 3-amino-6-chloroquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-6-chloroquinoline-2-carboxylate is an organic compound with the molecular formula C12H11ClN2O2 and a molecular weight of 250.68 g/mol . It is a white crystalline solid that is soluble in organic solvents such as ethanol, chloroform, and dimethylformamide (DMF) . This compound contains amino, chloro, and carboxylate functional groups, which contribute to its unique chemical properties and reactivity .
Preparation Methods
The synthesis of Ethyl 3-amino-6-chloroquinoline-2-carboxylate typically involves a multi-step process. One common method includes the following steps :
Amination: The starting material undergoes an amination reaction in the presence of sodium hydroxide.
Acetylation: The intermediate product is then acetylated.
Chlorination: The acetylated product is chlorinated using a chlorinating agent such as thionyl chloride.
Esterification: Finally, the chlorinated product is esterified with ethyl chloroformate to yield this compound.
Chemical Reactions Analysis
Ethyl 3-amino-6-chloroquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different aminoquinoline derivatives.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . The major products formed from these reactions are various quinoline derivatives with different functional groups .
Scientific Research Applications
Ethyl 3-amino-6-chloroquinoline-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 3-amino-6-chloroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino and chloro groups in the compound allow it to bind to enzymes and receptors, potentially inhibiting their activity . This can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved depend on the specific application and the structure of the quinoline derivative being studied .
Comparison with Similar Compounds
Ethyl 3-amino-6-chloroquinoline-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-chloroquinoline-3-carboxylate: This compound has a similar structure but with the chloro group at a different position.
Quinoline-3-carboxylates: These compounds share the quinoline core structure but have different substituents at various positions.
Quinolinyl-pyrazoles: These compounds contain both quinoline and pyrazole rings, offering different biological activities.
Properties
CAS No. |
690253-81-7 |
|---|---|
Molecular Formula |
C12H11ClN2O2 |
Molecular Weight |
250.68 g/mol |
IUPAC Name |
ethyl 3-amino-6-chloroquinoline-2-carboxylate |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-12(16)11-9(14)6-7-5-8(13)3-4-10(7)15-11/h3-6H,2,14H2,1H3 |
InChI Key |
XQUXZGAFRQLBOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C2C=C(C=CC2=N1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile](/img/structure/B11861983.png)


![7-(6-Methoxypyridazin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane](/img/structure/B11861990.png)



![2-Phenylbenzo[h]quinoline](/img/structure/B11862015.png)

![(1R,3S,5S,7S)-Methyl spiro[adamantane-2,2'-[1,3]dioxolane]-5-carboxylate](/img/structure/B11862027.png)
